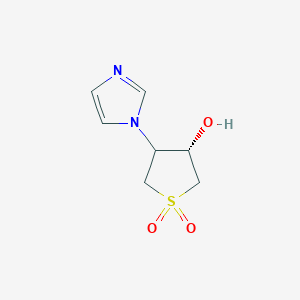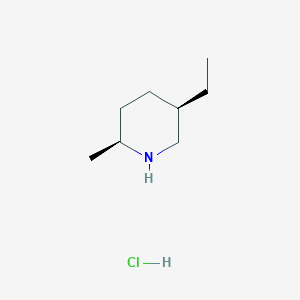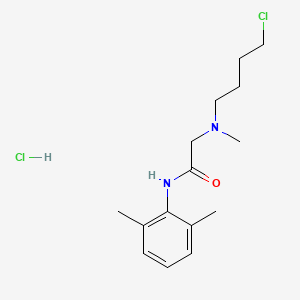
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with an imidazole ring. Compounds containing cyclopropane and imidazole moieties are often of interest due to their unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the imidazole group. Common synthetic routes may include:
Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Imidazole Introduction: Alkylation or acylation reactions to attach the imidazole ring to the cyclopropane.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow chemistry or the use of biocatalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the cyclopropane ring or the imidazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to cyclopropane ring-opened products.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with imidazole-containing substrates.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases where imidazole derivatives are effective.
Industry
Material Science: Use in the development of new materials with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action for (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(1H-Imidazol-5-yl)cyclopropan-1-amine: Lacks the methyl group on the imidazole ring.
(1R,2R)-2-(1-Methyl-1H-imidazol-4-yl)cyclopropan-1-amine: Different position of the imidazole ring attachment.
Uniqueness
Chirality: The specific (1R,2R) configuration may confer unique biological activity.
Functional Groups: The presence of both the cyclopropane ring and the imidazole ring can lead to distinct chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-10-4-9-3-7(10)5-2-6(5)8/h3-6H,2,8H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
OUDIBYCCQHARGQ-PHDIDXHHSA-N |
SMILES isomérique |
CN1C=NC=C1[C@@H]2C[C@H]2N |
SMILES canonique |
CN1C=NC=C1C2CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)

